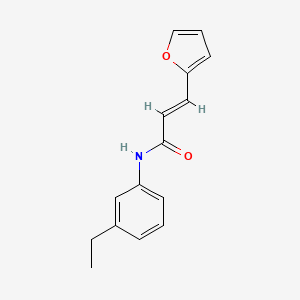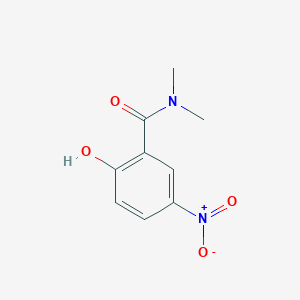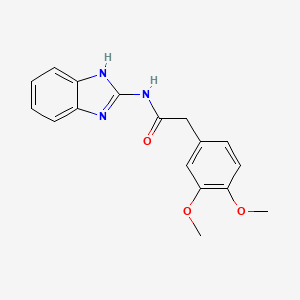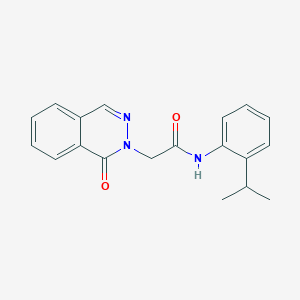
3-(4-methoxyphenyl)-2-nitroacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2-nitroacrylonitrile, also known as MPNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-2-nitroacrylonitrile is not well understood, but it is believed to act as a donor-acceptor type molecule in organic semiconductors. It has been shown to exhibit good electron-accepting properties due to the presence of the nitro group, and good electron-donating properties due to the presence of the methoxy group.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-(4-methoxyphenyl)-2-nitroacrylonitrile. However, it has been shown to be relatively non-toxic and non-carcinogenic, making it a promising candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-methoxyphenyl)-2-nitroacrylonitrile is its ease of synthesis and purification. It can be synthesized using relatively simple and inexpensive methods, and the resulting product can be purified through recrystallization. However, one of the major limitations is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(4-methoxyphenyl)-2-nitroacrylonitrile. One of the most promising directions is in the development of new organic semiconductors for use in electronic devices. It is also possible that this compound could be used in other applications, such as in the development of new materials for use in drug delivery or catalysis. Further research is needed to fully understand the potential applications of 3-(4-methoxyphenyl)-2-nitroacrylonitrile.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-2-nitroacrylonitrile can be achieved through several methods. One of the most common methods is the Knoevenagel condensation of 4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol or methanol under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-2-nitroacrylonitrile has been studied extensively due to its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has been shown to exhibit good charge transport properties and can be used in the fabrication of organic field-effect transistors and other electronic devices.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10-4-2-8(3-5-10)6-9(7-11)12(13)14/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGPSRDFMBUSPK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5303630 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)


![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)

![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)
